molecular formula C20H21BrN4OS B2507952 N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-44-1

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2507952
CAS No.: 941944-44-1
M. Wt: 445.38
InChI Key: WXIFIHGGCKQQJB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4OS and its molecular weight is 445.38. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by the presence of a thioxo group and a carboxamide functional group. Its structure can be represented as follows:

N 4 bromophenyl 4 4 dimethylamino phenyl 6 methyl 2 thioxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide\text{N 4 bromophenyl 4 4 dimethylamino phenyl 6 methyl 2 thioxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : Compounds in this class may inhibit TNFα-induced NF-κB activation, leading to reduced inflammation and potential therapeutic effects in inflammatory diseases .
  • Antimicrobial Activity : Certain derivatives have shown antimicrobial properties against various pathogens. The presence of bromine and dimethylamino groups is thought to enhance their activity against bacteria and fungi .

Biological Activity Data

Activity Type Concentration Tested Effect Observed Reference
Topoisomerase II InhibitionVaries (e.g., 50 µg/mL)Induced apoptosis in cancer cells (MGC-803)
Anti-inflammatoryVariesInhibition of NF-κB activation
Antimicrobial50 µg/mLActivity against M. tuberculosis

Case Studies

  • Cancer Cell Lines : A study demonstrated that related compounds induced significant cytotoxicity in several human cancer cell lines (MCF-7, HeLa). The mechanism involved cell cycle arrest and apoptosis through topoisomerase II inhibition .
  • Antitubercular Activity : In vitro tests showed that certain derivatives exhibited notable activity against Mycobacterium tuberculosis, with effective concentrations around 50 µg/mL. The structural modifications influenced their potency significantly .
  • Inflammatory Models : Animal models treated with related compounds showed reduced markers of inflammation and improved outcomes in conditions like arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-(4-bromophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4OS/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIFIHGGCKQQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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